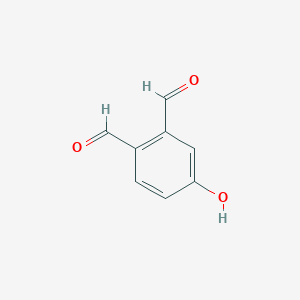
4-Hydroxyphthalaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxyphthalaldehyde is an organic compound with the molecular formula C8H6O3. It is a derivative of phthalaldehyde, characterized by the presence of a hydroxyl group (-OH) attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Hydroxyphthalaldehyde can be synthesized through several methods. One common approach involves the reaction of phthalaldehyde with hydroxylating agents under controlled conditions. For instance, the hydrolysis of tetrabromo-o-xylene using potassium oxalate, followed by purification through steam distillation, is a known method .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar chemical reactions as in laboratory settings. The process typically includes steps for purification and quality control to ensure the compound’s consistency and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxyphthalaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Hydroxyphthalaldehyde has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Hydroxyphthalaldehyde involves its reactivity with nucleophiles. The aldehyde group reacts with primary amines to form stable, water-soluble, and crystalline products. This reactivity is exploited in biochemical assays and synthetic applications . The molecular targets and pathways involved include interactions with amino acids and proteins, leading to the formation of Schiff bases and other derivatives .
Comparaison Avec Des Composés Similaires
Phthalaldehyde: A related compound with two aldehyde groups but lacking the hydroxyl group.
4-Hydroxybenzaldehyde: Similar structure but with a single aldehyde group and a hydroxyl group on the benzene ring.
Salicylaldehyde: Contains an aldehyde group and a hydroxyl group ortho to each other on the benzene ring.
Uniqueness: 4-Hydroxyphthalaldehyde is unique due to the presence of both an aldehyde and a hydroxyl group on the benzene ring, which imparts distinct reactivity and applications. Its ability to form stable crystalline products with primary amines sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C8H6O3 |
|---|---|
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
4-hydroxyphthalaldehyde |
InChI |
InChI=1S/C8H6O3/c9-4-6-1-2-8(11)3-7(6)5-10/h1-5,11H |
Clé InChI |
VSGACYFHLPVUQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


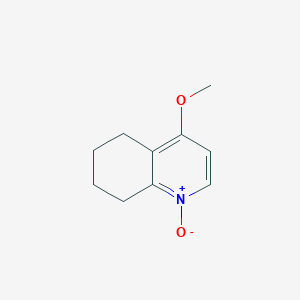


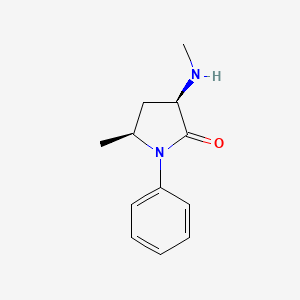
![(4AR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one](/img/structure/B12859023.png)
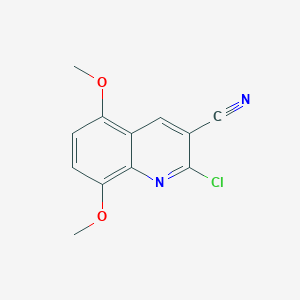


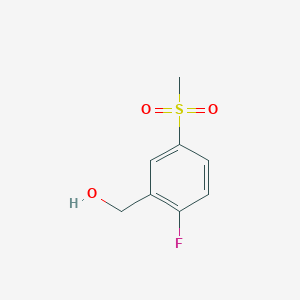
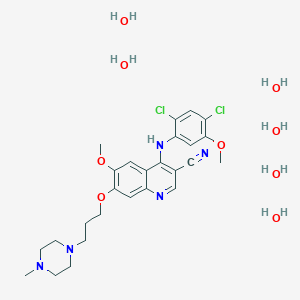
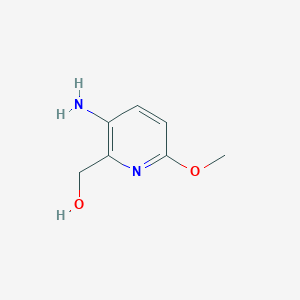
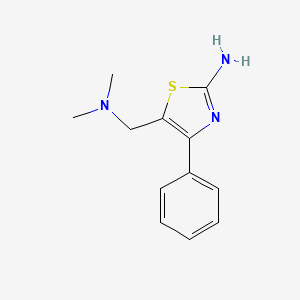
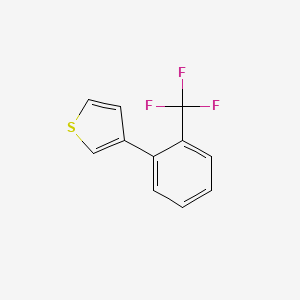
![3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12859078.png)
